molecular formula C13H15N3OS B2928215 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 2379994-90-6

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2928215
CAS No.: 2379994-90-6
M. Wt: 261.34
InChI Key: UXDIYGWEBRHVGY-UHFFFAOYSA-N
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Description

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a piperidine ring and a sulfanylidene group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one can be achieved through various synthetic routes. One efficient method involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is highly efficient and provides a useful route for constructing quinazolin-4-one frameworks.

Another approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition-metal-free and features good functional group tolerance, making it a practical approach for synthesizing quinazolin-4-one derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include scaling up the reactions, ensuring consistent quality, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets such as bacterial quorum sensing transcriptional regulators . By inhibiting these regulators, the compound can reduce biofilm formation and other virulence factors in bacteria like Pseudomonas aeruginosa.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core with a piperidine ring and a sulfanylidene group. This unique structure contributes to its potential biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-piperidin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-12-10-3-1-2-4-11(10)15-13(18)16(12)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDIYGWEBRHVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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